![molecular formula C16H13NO5 B11763480 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone
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Overview
Description
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a dihydrobenzo dioxin ring system and a phenylethanone moiety
Preparation Methods
The synthesis of 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions usually require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the acylation process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of quinones.
Scientific Research Applications
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone can be compared with other similar compounds, such as:
6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine: Similar structure but lacks the phenylethanone moiety.
7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine: Contains an amine group instead of the phenylethanone group.
6-Iodo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine: Features an iodine atom in place of the phenylethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone is an organic compound notable for its unique molecular structure, which includes a benzo[b][1,4]dioxin moiety and a phenylethanone group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C16H15N2O4
- Molecular Weight : Approximately 312.33 g/mol
Biological Activities
Research indicates that compounds related to this compound exhibit a variety of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, similar nitro-substituted compounds have shown efficacy in inhibiting glutathione S-transferases (GSTs), which are often overexpressed in tumors and contribute to drug resistance .
- Antioxidant Properties : The presence of the nitro group in the molecular structure is associated with enhanced antioxidant activity. This can be beneficial in reducing oxidative stress in cells.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This includes potential interactions with GSTs, which play a crucial role in detoxification processes within the body .
Structure-Activity Relationship (SAR)
The unique combination of the dioxin core and phenylethanone side chain enhances the biological activity profile of this compound compared to similar compounds. The following table summarizes related compounds and their unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin | 16498-20-7 | High | Base structure without phenylethanone |
6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine | 899998-93-7 | Moderate | Different nitro position |
N1-(2,3-dihydrobenzo[b][1,4]dioxin)oxalamide | 899998-93-7 | Moderate | Contains oxalamide functional group |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of GSTs : The compound may bind to the active sites of GST enzymes, thereby preventing their function and leading to increased levels of reactive oxygen species (ROS) within tumor cells .
- Induction of Apoptosis : By disrupting cellular redox balance and promoting oxidative stress, the compound could trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have been conducted on similar compounds with promising results:
- Study on NBD Derivatives : Research on NBD derivatives demonstrated their ability to induce apoptosis in human tumor cell lines through GST inhibition. These findings suggest that structurally related compounds could exhibit similar mechanisms .
- Antioxidant Studies : Compounds with nitro groups have been shown to scavenge free radicals effectively, indicating potential therapeutic applications in conditions characterized by oxidative stress.
Future Directions
Further research is needed to elucidate the full biological profile of this compound. Key areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.
- Exploration of the compound’s efficacy in vivo using animal models for cancer therapy.
- Investigation into potential side effects and toxicity profiles through comprehensive safety assessments.
Properties
Molecular Formula |
C16H13NO5 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-phenylethanone |
InChI |
InChI=1S/C16H13NO5/c18-14(8-11-4-2-1-3-5-11)12-9-15-16(22-7-6-21-15)10-13(12)17(19)20/h1-5,9-10H,6-8H2 |
InChI Key |
PSBGYMSEIAQPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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